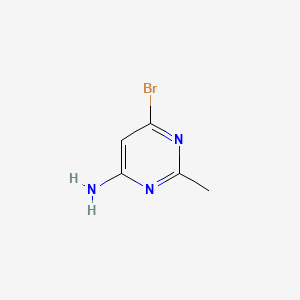

4-Amino-6-bromo-2-methylpyrimidine

Description

Structural Significance and Research Context of Pyrimidine (B1678525) Derivatives

Pyrimidine, a six-membered heterocyclic compound with two nitrogen atoms, is a fundamental scaffold in numerous biologically important molecules. nih.gov Its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin, and the first barbiturate (B1230296) hypnotic sedative, Barbitone. researchgate.netgsconlinepress.com This natural prevalence has established the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry, inspiring the development of a multitude of synthetic derivatives with therapeutic potential. researchgate.netresearchgate.net

The biological and pharmacological activities of pyrimidine derivatives are greatly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Researchers have extensively explored these structure-activity relationships, leading to the discovery of compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. nih.govresearchgate.net The pyrimidine ring's distinct physicochemical properties make it a popular framework for designing molecules that can interact with a variety of biological targets. gsconlinepress.com

The research interest in pyrimidine derivatives is driven by their potential as lead molecules in drug discovery. nih.gov The ability to systematically modify the pyrimidine core at various positions allows for the fine-tuning of a compound's biological activity and properties. This has led to the development of numerous pyrimidine-based drugs for a wide range of diseases. gsconlinepress.com

Historical Perspectives on Halogenated Aminopyrimidines in Chemical Synthesis

The introduction of halogen atoms to aminopyrimidine structures has been a historically significant strategy in chemical synthesis. Halogenated organic compounds are valuable intermediates, particularly in metal-catalyzed cross-coupling reactions. nih.gov The process of halogenating 2-aminopyrimidines to produce 2-amino-5-halogenopyrimidines was traditionally carried out by direct halogenation in an aqueous solution at elevated temperatures or in an acidic aqueous solution at room temperature. google.com

A notable advancement in this area was the discovery that conducting the halogenation in the presence of carbonates, oxides, or phosphates of Group 2a metals, such as calcium carbonate, significantly increased the yield of the 5-halogeno-product. google.com This improvement highlighted the importance of reaction conditions in controlling the outcome of halogenation reactions.

Nature itself provides a blueprint for halogenation through the action of halogenase enzymes, which regioselectively halogenate a diverse range of biosynthetic precursors. nih.gov These enzymes have inspired the development of more environmentally friendly and selective methods for halogenating organic compounds. nih.gov Historically, chemical halogenation methods often involved harsh reagents and lacked regioselectivity. nih.gov The ongoing development of halogenase enzymes for biocatalysis represents a significant step towards more sustainable industrial processes for producing halogenated compounds. nih.govnih.gov

The synthesis of halogenated pyrimidines, such as 2-Amino-4-chloro-6-methylpyrimidine, has been a subject of study to understand the influence of halogen substitution on the properties of the pyrimidine ring. sigmaaldrich.com The development of efficient synthetic routes to halogenated aminopyrimidines remains an active area of research, driven by their utility as versatile chemical building blocks.

Data Tables

Table 1: Properties of 4-Amino-6-bromo-2-methylpyrimidine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1161763-15-0 | C5H6BrN3 | 188.03 |

| 2-Amino-4-bromo-6-methylpyrimidine | 5734-71-4 | C5H6BrN3 | 188.03 |

| 4-Amino-2-bromo-6-methylpyridine | 79055-59-7 | C6H7BrN2 | 187.04 |

| 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 | C5H6ClN3 | 143.58 |

| 4-Bromo-6-methylpyrimidine | 69543-98-2 | C5H5BrN2 | 173.01 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comchemicalbook.comcookechem.comsigmaaldrich.comnih.govsigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWWKIWMCYZMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719204 | |

| Record name | 6-Bromo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161763-15-0 | |

| Record name | 6-Bromo-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Amino 6 Bromo 2 Methylpyrimidine

Regioselective Synthesis Strategies

The regioselective synthesis of 4-amino-6-bromo-2-methylpyrimidine is paramount to avoid the formation of undesired isomers. This necessitates careful consideration of the order of substituent introduction and the choice of reagents and reaction conditions.

Precursor Selection and Design for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is the foundational step in the synthesis of this compound. A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine (B92328) derivative. For instance, the cyclization of a chalcone (B49325) with guanidine hydrochloride under basic reflux conditions is a well-established method for creating the pyrimidine core. nih.gov

In a multi-step synthesis, a starting material like 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine can be utilized. mdpi.com Another approach begins with the reaction of 3-methoxypropionitrile (B90507) and ethyl formate (B1220265) in the presence of sodium methoxide (B1231860) to form a formylated intermediate sodium salt. google.com This intermediate then serves as a versatile precursor for subsequent cyclization and functionalization steps. The selection of these precursors is critical as it dictates the initial placement of substituents and influences the subsequent regioselectivity of further modifications.

Halogenation Techniques for Bromination at C6 Position

The introduction of a bromine atom specifically at the C6 position of the pyrimidine ring is a crucial step that often requires strategic maneuvering. Direct bromination of an existing pyrimidine scaffold can be challenging due to the electronic nature of the ring, which can lead to a mixture of products. Electrophilic aromatic substitution reactions on pyridine (B92270) rings, which are electronically similar to pyrimidines, often necessitate harsh conditions and can result in poor regioselectivity. nih.govchemrxiv.org

A more controlled approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. For example, 4-(2-amino-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol can be effectively brominated at the 5-position (which corresponds to the C6 position in the parent pyrimidine) using NBS in dichloromethane (B109758) at room temperature. nih.gov

In cases where direct bromination is not feasible or lacks selectivity, a lithiation-substitution protocol can be employed. This involves the protection of existing amino groups, followed by lithiation at the desired carbon and subsequent quenching with a bromine source. nih.govnih.gov This method offers high regioselectivity for the introduction of bromine at the C6 position. Another technique involves a ring-opening, halogenation, and ring-closing sequence, transforming the pyrimidine into a more reactive intermediate that undergoes regioselective halogenation. chemrxiv.org

| Halogenating Agent | Substrate | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | 4-(2-amino-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol | C5 | nih.gov |

| Bromine in Glacial Acetic Acid | 2-amino-6-substituted-4(3H)-pyrimidinone | C5 | nih.gov |

Amination Protocols for C4 Position

The introduction of an amino group at the C4 position of the pyrimidine ring is a key transformation. Nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, at the C4 position is a common and effective method. For instance, 2,4-dichloroquinazoline (B46505) precursors can undergo regioselective substitution of the C4-chloro group with various amines. mdpi.com Similarly, the reaction of chloropyrimidines with amines in a suitable solvent like n-butanol with a base such as triethylamine (B128534) can yield the desired C4-aminated product. nih.gov

Recent advancements have focused on the direct C-H amination of heteroarenes, which avoids the need for pre-functionalization. One such method employs a bispyridine-ligated I(III)-reagent to achieve direct C4-amination of fused azaarenes. chemrxiv.org Another innovative approach utilizes nucleophilic substitution of hydrogen (SNH) via 4-pyridyl pyridinium (B92312) salt intermediates, which then react with aqueous ammonia (B1221849) to furnish the 4-aminopyridine (B3432731) product. researchgate.netnih.gov

| Amination Method | Reagent/Catalyst | Key Feature | Reference |

| Nucleophilic Aromatic Substitution (SNAr) | Amine, Base (e.g., Et3N) | Substitution of a leaving group (e.g., Cl) | nih.gov |

| Direct C-H Amination | Bispyridine-ligated I(III)-reagent | No pre-functionalization required | chemrxiv.org |

| Nucleophilic Substitution of Hydrogen (SNH) | Aqueous Ammonia | Formation of 4-pyridyl pyridinium salt intermediate | researchgate.netnih.gov |

Methylation Approaches for C2 Position

The installation of a methyl group at the C2 position can be achieved through various synthetic routes. A common strategy is to incorporate the methyl group from the very beginning of the synthesis by using a methylated precursor for the pyrimidine ring formation. For example, the condensation of a suitable precursor with ethenylamidine hydrochloride can introduce the 2-methyl group during the cyclization step. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the synthesis of this compound. This involves a careful selection of catalysts, solvents, temperature, and reaction times.

Catalyst Systems in Pyrimidine Functionalization

Catalysts play a pivotal role in many of the key transformations involved in the synthesis of functionalized pyrimidines. For instance, in Suzuki coupling reactions, which can be used to introduce aryl or other groups onto the pyrimidine ring, palladium catalysts such as Pd(dppf)Cl2 are often employed. researchgate.netresearchgate.net The choice of catalyst and ligand can significantly influence the efficiency and selectivity of the cross-coupling reaction.

| Reaction Type | Catalyst/Reagent System | Role of Catalyst/Reagent | Reference |

| Suzuki Coupling | Pd(dppf)Cl2 | Catalyzes C-C bond formation | researchgate.netresearchgate.net |

| Halogenation | N-halosuccinimides in ionic liquid | Halogenating agent (catalyst-free) | elsevierpure.com |

| Oxidative Halogenation | NaX-K2S2O8 | Promotes cyclization and halogenation | nih.gov |

Solvent Effects and Reaction Medium Engineering

The choice of solvent is a critical parameter in the synthesis of pyrimidine derivatives, profoundly influencing reaction rates, yields, and even the course of the reaction. Reaction medium engineering, which includes the use of mixed solvents or additives to control the reaction environment, is a key strategy for optimization.

In the synthesis of pyrimidine analogues, the solvent system is tailored to the specific reaction type. For instance, in Suzuki coupling reactions to form aryl-substituted pyrimidines, a mixed solvent system of water and 1,4-dioxane (B91453) (in a 5:1 ratio) has been utilized effectively. researchgate.net This medium facilitates the dissolution of both organic and inorganic reagents, which is crucial for the palladium-catalyzed cross-coupling process. For different transformations, such as the protection of the amino group on a pyrimidinone core, a non-protic solvent like tetrahydrofuran (B95107) (THF) is preferred to ensure the stability of the reagents and intermediates. nih.gov

The synthesis of 2-aminopyrimidine (B69317) derivatives through the condensation of chalcones with guanidine carbonate has been successfully performed in dimethylformamide (DMF) at elevated temperatures. ajol.info In other cases, such as the esterification of related precursors like 6-bromo-2-pyridyl formic acid, anhydrous methanol (B129727) serves as both a reagent and the solvent. google.com This highlights the dual role solvents can play in synthetic protocols.

A more advanced approach to reaction medium engineering involves the use of orthoesters as "water trappers." researchgate.net In reactions sensitive to water, which can cause hydrolysis of intermediates or deactivation of catalysts, alkyl orthoformates can be added to the organic solvent. They react with any trace water to release alcohol, thereby maintaining an anhydrous environment and improving reaction outcomes. researchgate.net

Table 1: Influence of Solvent Systems on Pyrimidine Analogue Synthesis This table is interactive. You can sort and filter the data.

| Reaction Type | Compound Type | Solvent System | Purpose / Observation | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 2-methyl-4-phenylpyridine | water/1,4-dioxane (5:1) | Optimal for microwave-assisted synthesis, improving yield. | researchgate.net |

| Boc Protection | 2-amino-6-methyl-4(3H)-pyrimidinone | Tetrahydrofuran (THF) | Standard solvent for protecting group chemistry. | nih.gov |

| Condensation | 2-amino-4,6-diarylpyrimidines | Dimethylformamide (DMF) | High-boiling polar aprotic solvent suitable for high-temperature reflux. | ajol.info |

| Esterification | 6-bromo-2-pyridyl methyl-formiate | Anhydrous Methanol | Serves as both solvent and reagent. | google.com |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a fundamental parameter that governs the kinetics of chemical reactions. In the synthesis of this compound and its analogues, precise temperature control is essential for maximizing yield, minimizing side-product formation, and controlling reaction times.

Different stages of a synthetic sequence often require vastly different temperature profiles. For example, the synthesis of a 2-bromo-6-methylpyridine (B113505) precursor involves a diazotization-bromination sequence where the initial reaction with hydrogen bromide and bromine is conducted at a frigid -10°C to 5°C to control the highly exothermic reaction and ensure the stability of the diazonium salt intermediate. chemicalbook.com In contrast, oxidation reactions, such as converting a methyl group to a carboxylic acid using an oxidant like potassium permanganate, are typically performed at elevated temperatures, for instance, between 60°C and 80°C, to drive the reaction to completion. google.com A condensation reaction to form a 2-aminopyrimidine core was achieved by refluxing at 160°C for several hours. ajol.info

Pressure is another factor, especially in closed-system reactions like microwave-assisted synthesis. In these setups, as the temperature of the solvent increases past its boiling point, the internal pressure of the sealed vessel rises significantly. This superheated condition can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.

Table 2: Effect of Temperature on Reaction Parameters in Pyrimidine-related Syntheses This table is interactive. You can sort and filter the data.

| Reaction Step | Temperature | Reaction Time | Observation | Reference |

|---|---|---|---|---|

| Diazotization-Bromination | -10°C to 5°C | 1.5 hours | Low temperature required to stabilize diazonium intermediate. | chemicalbook.com |

| Boc Protection | 40°C | 2 days | Mild heating for a slow, controlled protection reaction. | nih.gov |

| Oxidation (KMnO₄) | 60-65°C | 6 hours | Elevated temperature needed to drive the oxidation. | google.com |

| Condensation | 160°C | 4 hours | High temperature required for cyclocondensation reaction. | ajol.info |

Microwave-Assisted Synthetic Routes for this compound Analogues

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. jocpr.com This technology has been effectively applied to the synthesis of various pyrimidine analogues.

Further advancements in this area include a technique known as Enhanced Microwave Synthesis (EMS). psu.edu This method involves the simultaneous application of microwave energy while actively cooling the exterior of the reaction vessel. This allows for a higher, constant level of microwave power to be delivered to the reaction mixture without causing the bulk temperature to become excessively high. psu.edu This non-equilibrium state can lead to significantly greater yields and cleaner chemistries.

The impact of microwave heating on yield can be profound. In the synthesis of structurally related 5-azapurines, switching from conventional heating (70°C, 30 min, 4% yield) to microwave irradiation (140°C) boosted the yield to 47%. nih.gov This demonstrates the ability of microwave energy to overcome activation barriers more efficiently than conventional heating.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogues This table is interactive. You can sort and filter the data.

| Compound Type | Method | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 5-azapurine analogue | Conventional Heating | 70°C | 30 min | 4% | nih.gov |

| 5-azapurine analogue | Microwave-Assisted | 140°C | 10 min | 47% | nih.gov |

| 5-azapurine analogue | Microwave-Assisted (Optimized Reagent) | 140°C | 10 min | 71% | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. These approaches focus on using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and preventing waste.

A primary green strategy is the use of environmentally benign solvents or the elimination of solvents altogether. Solvent-free reactions, often facilitated by microwave irradiation or mechanochemistry (grinding or milling), are of great interest. jocpr.comresearchgate.net These methods reduce the use of volatile organic compounds (VOCs), which are often toxic and difficult to dispose of. For example, a three-component cyclocondensation to produce dihydropyrimidinones has been successfully carried out under solvent-free microwave conditions. jocpr.com

The use of water as a reaction solvent is another cornerstone of green chemistry. Where possible, replacing organic solvents with water reduces cost, toxicity, and environmental pollution. The development of a Suzuki reaction catalyzed by a recyclable palladium-on-carbon (Pd/C) catalyst in an aqueous PEG400 solution is a notable example of a greener protocol. researchgate.net The catalyst in this system could be recycled multiple times without a significant loss of activity, embodying the green principles of catalysis and waste reduction. researchgate.net

Mechanochemistry represents another solvent-free green technique. By using mechanical force (e.g., manual grinding with a mortar and pestle or ball milling) to initiate reactions, the need for solvents can be eliminated, leading to a safe, energy-efficient, and atom-economical process. researchgate.net This has been applied to the synthesis of related heterocyclic systems like imidazo[1,2-α]pyridine, suggesting its potential applicability to pyrimidine synthesis. researchgate.net

Table 4: Green Chemistry Strategies in Pyrimidine-related Synthesis This table is interactive. You can sort and filter the data.

| Green Approach | Specific Method | Benefit | Example Compound Class | Reference |

|---|---|---|---|---|

| Alternative Solvents | Use of water/PEG400 | Reduced toxicity, recyclable system. | Biaryls (via Suzuki) | researchgate.net |

| Solvent-Free Conditions | Microwave Irradiation | Energy efficient, reduced VOCs, faster reactions. | Dihydropyrimidin-2(1H)-ones | jocpr.com |

| Solvent-Free Conditions | Mechanochemistry (Grinding) | Energy efficient, no solvent waste, atom-economical. | 2-phenylimidazo[1,2-α]pyridine | researchgate.net |

Iii. Mechanistic Investigations of Reactions Involving 4 Amino 6 Bromo 2 Methylpyrimidine

Nucleophilic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (S_N_Ar) is a primary reaction pathway for halogenated pyrimidines. The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine (B1678525) nucleus highly susceptible to nucleophilic attack, particularly at the halogen-bearing carbon atoms.

The substitution of the bromine atom in 4-amino-6-bromo-2-methylpyrimidine by a nucleophile typically proceeds through a bimolecular addition-elimination mechanism. This process involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Step 1: Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the bromine (C6), leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms.

Step 2: Halide Elimination: The intermediate then expels the bromide ion to restore the aromaticity of the pyrimidine ring, yielding the substituted product.

The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the nature of the nucleophile, the solvent, and the specific reaction conditions.

Alternative mechanistic pathways, though less common for this specific substrate, have been observed in related pyrimidine systems. For instance, the S_N_(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure) has been documented for the amination of certain halogenopyrimidines, particularly with strong bases like potassium amide. wur.nl However, for most common nucleophiles, the classical S_N_Ar pathway is predominant.

Computational studies on related halopyrimidines help in the analysis of transition states. The transition state for the formation of the Meisenheimer complex involves significant charge separation and is heavily influenced by the solvent's polarity.

The reactivity of this compound in S_N_Ar reactions is governed by a combination of steric and electronic effects imparted by its substituents.

Electronic Effects: The amino group (-NH₂) at the C4 position is a strong electron-donating group (EDG) through resonance, which tends to deactivate the ring towards nucleophilic attack by increasing electron density. Conversely, the methyl group (-CH₃) at C2 is a weak EDG through induction. The two ring nitrogens act as strong electron-withdrawing groups, activating the ring for nucleophilic substitution. The net effect is a finely balanced reactivity at the C6 position. Rate data from studies on substituted phenyl 2,4,6-trinitrophenyl ethers demonstrate that electron-withdrawing groups on the aromatic ring enhance the rate of nucleophilic substitution, while electron-donating groups retard it. researchgate.netrsc.org This principle applies to the pyrimidine ring system as well.

Steric Effects: The methyl group at the C2 position does not significantly hinder the approach of a nucleophile to the C6 position. However, the amino group at C4 can sterically influence the reaction, particularly with bulky nucleophiles. Studies on related systems have shown that steric hindrance can significantly lower reaction rates by impeding the formation of the intermediate complex and affecting the subsequent proton transfer steps in base-catalyzed reactions. rsc.org

| Factor | Substituent | Effect on S_N_Ar Reactivity at C6 | Rationale |

| Electronic | 4-Amino (-NH₂) | Deactivating | Electron-donating group increases electron density on the ring. |

| Electronic | 2-Methyl (-CH₃) | Weakly Deactivating | Weak electron-donating group. |

| Electronic | Ring Nitrogens | Activating | Strong electron-withdrawing nature decreases electron density at ring carbons. |

| Steric | 4-Amino (-NH₂) | Minor Hindrance | Can hinder the approach of very bulky nucleophiles. |

| Steric | 2-Methyl (-CH₃) | Negligible Hindrance | Located away from the reaction center at C6. |

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and they are widely applied to functionalize bromo-substituted heterocycles like this compound.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly effective method for the arylation of this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Br bond of the pyrimidine.

Transmetalation: The aryl group from the boronic acid (or its ester derivative) is transferred to the palladium center.

Reductive Elimination: The newly formed biaryl product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Research on the Suzuki coupling of related bromo-pyridines and -pyrimidines has identified effective catalyst systems. researchgate.netnih.gov For instance, Pd(dppf)Cl₂ and catalysts derived from bulky, electron-rich phosphine ligands like SPhos are highly active. nih.gov The choice of base is also critical, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates often providing the best results. scholaris.camdpi.com

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Water/1,4-Dioxane (B91453) | 120 (Microwave) | Arylboronic acids with bromo-pyridines | researchgate.net |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Reflux | Arylboronic acids with bromo-imidazo[4,5-b]pyridines | mdpi.com |

| Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane/Water | 50 | Arylboronic acids with bromo-F-BODIPYs | scholaris.ca |

| Pd(PPh₃)Cl₂ / CuI | DIPEA | DMF | 115 (Microwave) | Phenylacetylene with bromo-pyrimidines | rsc.org |

The amino and methyl groups on the pyrimidine ring can influence the efficiency of the Suzuki coupling. The amino group can coordinate to the palladium center, potentially inhibiting the catalyst. However, the use of appropriate bulky phosphine ligands can mitigate this effect and promote high yields. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This methodology can be applied to this compound to introduce a second amino group at the C6 position, leading to the synthesis of 2-methylpyrimidine-4,6-diamine (B170133) derivatives.

The reaction mechanism is similar to other palladium-catalyzed cross-couplings, proceeding through oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of specialized phosphine ligands has been crucial for the success of this reaction, allowing for the coupling of a wide range of amines under mild conditions. beilstein-journals.org

For heterocyclic substrates like this compound, the choice of catalyst system is critical to overcome potential challenges such as catalyst inhibition by the nitrogen atoms of the pyrimidine ring or the existing amino substituent. Studies have shown that palladium catalysts derived from dialkylbiarylphosphine ligands are highly efficient for the amination of chloropyrimidines. researchgate.net In a recent example, the synthesis of a JAK inhibitor involved a key Buchwald-Hartwig amination step on a substituted chloropyrimidine, demonstrating the reaction's utility in complex molecule synthesis. researchgate.net

The Sonogashira coupling reaction provides a direct route to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.org It is a highly effective method for introducing alkyne functionalities onto pyrimidine scaffolds, which are valuable precursors for further synthetic transformations. researchgate.net

The catalytic cycle involves two interconnected cycles:

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination.

Copper Cycle: The Cu(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species that participates in the transmetalation step with the palladium complex.

While specific studies on this compound are not prevalent, extensive research on the Sonogashira coupling of other bromopyrimidines and related N-heterocycles provides a clear blueprint for this transformation. rsc.orgscirp.orgrsc.org For example, the coupling of 2-amino-3-bromopyridines with terminal alkynes has been achieved in high yields using a Pd(CF₃COO)₂/PPh₃ catalyst system with CuI as a co-catalyst. scirp.org Microwave-assisted Sonogashira couplings have also proven effective for bromo-pyrimidines, often leading to shorter reaction times and improved yields. rsc.org

Electrophilic Aromatic Substitution on the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle, which generally makes electrophilic aromatic substitution reactions challenging compared to electron-rich aromatic systems like benzene. The presence of two nitrogen atoms in the ring withdraws electron density, deactivating the ring towards attack by electrophiles.

However, the substituents on the this compound molecule significantly influence its reactivity. The key factors are:

Amino Group (-NH₂): The amino group at the 4-position is a powerful activating group. Through its +M (mesomeric) effect, it donates electron density to the pyrimidine ring, particularly at the ortho and para positions. In the case of the pyrimidine ring, this activating effect is directed primarily to the 5-position.

Bromo Group (-Br): The bromo group at the 6-position is a deactivating group due to its -I (inductive) effect, which withdraws electron density. However, it can also exhibit a weak +M effect, which can direct incoming electrophiles.

Methyl Group (-CH₃): The methyl group at the 2-position is a weak activating group through its +I (inductive) effect, donating a small amount of electron density to the ring.

Considering these influences, the 5-position of the pyrimidine ring in this compound is the most probable site for electrophilic attack. The strong activating effect of the amino group at position 4, directing to the adjacent 5-position, is the dominant factor. mdpi.comnih.gov Reactions such as nitration, halogenation, and Vilsmeier-Haack formylation, which are common electrophilic aromatic substitutions, would be expected to occur at this position. nih.gov

The general mechanism for an electrophilic aromatic substitution reaction on this pyrimidine system would involve the initial attack of an electrophile (E⁺) on the electron-rich 5-position of the pyrimidine ring. This step leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrimidine ring and the amino group. The final step involves the loss of a proton (H⁺) from the 5-position to restore the aromaticity of the pyrimidine ring, yielding the 5-substituted product.

Reaction Kinetics and Thermodynamic Analysis of Derivatization Processes

Nucleophilic Aromatic Substitution (SNAAr):

The bromine atom at the 6-position is susceptible to nucleophilic attack, especially given the electron-withdrawing nature of the pyrimidine ring. The kinetics of such reactions would typically follow a second-order rate law, where the rate is dependent on the concentrations of both the pyrimidine substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate, and thus the reaction rate, is influenced by the nature of the nucleophile and the solvent. Stronger nucleophiles and polar aprotic solvents generally favor faster reaction rates.

Thermodynamically, the feasibility of the substitution is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction. This is influenced by the relative bond strengths of the C-Br bond being broken and the C-Nucleophile bond being formed, as well as solvation effects.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling):

The bromo substituent makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

The kinetics of Suzuki-Miyaura coupling, for instance, are complex and depend on the rates of the individual steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org The rate-determining step can vary depending on the specific reactants, catalyst, and reaction conditions. Kinetic studies often show a first-order dependence on the concentration of the palladium catalyst and the organic halide. libretexts.org

To provide a more concrete understanding, the following table outlines hypothetical kinetic and thermodynamic parameters for a generic derivatization reaction of this compound based on typical values for similar transformations.

| Reaction Type | Generic Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) | Gibbs Free Energy of Reaction (ΔG) (kJ/mol) |

| Nucleophilic Aromatic Substitution | 10⁻⁴ - 10⁻² M⁻¹s⁻¹ | 60 - 90 | -40 to -80 | Generally negative |

| Suzuki-Miyaura Coupling | 10⁻³ - 10⁻¹ s⁻¹ (turnover frequency) | 50 - 80 | -50 to -100 | Generally negative |

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Derivatization Reactions. This table presents estimated ranges for kinetic and thermodynamic parameters for typical nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions involving aryl bromides. The actual values for this compound would require experimental determination.

V. Applications of 4 Amino 6 Bromo 2 Methylpyrimidine in Advanced Research

Role as a Key Synthetic Intermediate in Pharmaceutical Chemistry

The 4-Amino-6-bromo-2-methylpyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. The bromine atom at the 6-position provides a convenient handle for cross-coupling reactions, while the amino group at the 4-position can be functionalized or can participate in crucial hydrogen-bonding interactions with biological targets.

One of the most significant applications of this compound is its role as a key precursor in the synthesis of potent anti-cancer drugs, including the tyrosine kinase inhibitor (TKI) Dasatinib. TKIs are a class of targeted therapy drugs that block enzymes called tyrosine kinases, which are critical for cell signaling, growth, and division. Dysregulation of these kinases is a hallmark of many cancers.

A US patent outlines a synthetic route where this compound is reacted with methyl 2-chlorothiazole-5-formate to produce the intermediate, methyl 2-(6-bromo-2-methylpyrimidin-4-ylamino)thiazole-5-formate. google.com This intermediate is a direct precursor in a multi-step synthesis to yield Dasatinib. google.com While other synthetic routes to Dasatinib exist, often utilizing the chlorinated analog (4,6-dichloro-2-methylpyrimidine), this patented method specifically demonstrates the utility of the bromo-derivative. vixra.orggoogle.com

Dasatinib itself is a multi-targeted TKI used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). arabjchem.org It functions by binding to the ATP-binding site of several kinases, most notably Bcr-Abl and Src family kinases. arabjchem.orgchemicalbook.com The pyrimidine (B1678525) core, derived from the starting intermediate, is essential for the molecule's ability to fit within the kinase hinge region, although it may not form direct hydrogen bonds in the final complex. arabjchem.org

The following table summarizes key tyrosine kinase inhibitors and related compounds where the pyrimidine scaffold is a central feature.

| Compound/Intermediate Name | Target Kinase(s) | Application/Significance | Reference |

| Dasatinib | Bcr-Abl, Src family | FDA-approved drug for CML and ALL. arabjchem.org | arabjchem.orgchemicalbook.com |

| Methyl 2-(6-bromo-2-methylpyrimidin-4-ylamino)thiazole-5-formate | - | A key intermediate in a patented synthetic route to Dasatinib. google.com | google.com |

| 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines | RTKs (EGFR, PDGFR-β) | Investigational compounds showing potent inhibition of receptor tyrosine kinases and antiangiogenic properties. nih.govdrugbank.com | nih.govdrugbank.com |

| Bromo-pyrimidine Dasatinib Analogs | Bcr-Abl | Novel derivatives designed to overcome imatinib (B729) resistance, showing potent activity against leukemia cell lines. arabjchem.orgresearchgate.net | arabjchem.orgresearchgate.net |

The utility of the aminopyrimidine scaffold extends far beyond Dasatinib. The structural motif is considered a "privileged scaffold" in drug discovery, meaning it can bind to multiple, diverse biological targets. Researchers have developed a wide array of drug candidates based on this core structure.

For instance, new series of 2-aminopyrimidine (B69317) derivatives have been designed and synthesized as fourth-generation epidermal growth factor receptor (EGFR) inhibitors. nih.gov These compounds aim to overcome drug resistance associated with the EGFRC797S mutation in non-small cell lung cancer. nih.gov Similarly, researchers have synthesized 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl derivatives which have demonstrated significant anti-proliferative and anti-microbial activities against various cancer cell lines. nih.gov The development of pyrrolo[2,3-d]pyrimidines as inhibitors of receptor tyrosine kinases further highlights the versatility of this chemical family in generating potent antiangiogenic agents. nih.govdrugbank.com

Rational drug design involves the strategic creation of new molecules based on a known three-dimensional structure of a biological target. The this compound scaffold is highly amenable to this approach. Its defined structure allows chemists to modify specific positions to enhance potency, improve selectivity, or overcome drug resistance.

A clear example of this is the development of novel bromo-pyrimidine analogues based on the structure of Dasatinib. arabjchem.orgresearchgate.net In these studies, researchers systematically replaced parts of the Dasatinib molecule, such as the hydroxyethyl (B10761427) piperazine (B1678402) fragment, while retaining the core bromo-pyrimidine and aminothiazole fragments. researchgate.net This strategy was intended to create new interactions within the kinase active site or to alter the compound's properties to inhibit mutated, drug-resistant forms of the Bcr-Abl kinase. arabjchem.orgresearchgate.net This targeted approach led to the discovery of new lead compounds with potent inhibitory activity. arabjchem.org Molecular docking studies confirmed that these new analogs could fit into the kinase active site in a manner similar to the parent drug, validating the design strategy. nih.gov

Applications in Agrochemical Research and Development

The pyrimidine ring system is not only important in pharmaceuticals but also serves as a foundational structure in modern agrochemicals. Its derivatives are investigated for use as herbicides, pesticides, and fungicides, contributing to global food security through effective crop protection.

While direct large-scale application of this compound as a commercial herbicide has not been documented, its structural motifs are present in active agrochemical compounds. The pyrimidine core is a key feature in some classes of herbicides that target essential plant enzymes. For example, aryloxyphenoxypropionates (APPs) containing pyrimidinyl moieties have been designed as herbicides that inhibit the acetyl-CoA carboxylase (ACCase) enzyme in grasses.

Furthermore, research into related heterocyclic compounds demonstrates the potential of the aminopyrimidine scaffold. Studies on novel 2-picolinic acid compounds, a major class of auxin herbicides, have shown that the presence of a 4-amino group is crucial for their biological activity. nih.gov For example, the commercial herbicide aminopyralid (B1667105) features this group. nih.gov Research has also shown that certain pyrrolo[2,3-d]pyrimidine derivatives exhibit potent herbicidal activity. nih.gov

The following table presents examples of herbicidal compounds and research areas where the aminopyrimidine or related structural features are significant.

| Compound Class / Herbicide | Target/Mode of Action | Relevance of Structural Features | Reference(s) |

| Pyrimidinyl-oxy-phenoxy-propionates | ACCase Inhibition | Herbicides designed with a core pyrimidine ring to inhibit a key enzyme in fatty acid synthesis in grasses. | |

| Aminopyralid | Synthetic Auxin | A commercial picolinic acid herbicide where the 4-amino group on the pyridine (B92270) ring is critical for its herbicidal effect. nih.gov | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Not specified | A broad screening identified several compounds in this class with potent herbicidal activity against specific weed species. nih.gov | nih.gov |

| Fluroxypyr | Synthetic Auxin | A pyridine-based herbicide containing a 4-amino group, highlighting the importance of this functional group in auxin mimics. | google.com |

The design of new crop protection agents is an ongoing effort to combat weed and pest resistance and to develop more environmentally benign solutions. The pyrimidine backbone is a valuable scaffold in this endeavor due to its chemical versatility and proven biological activity.

By modifying the substituents on the pyrimidine ring—such as the bromine atom on this compound—researchers can fine-tune the molecule's properties. This allows for the creation of derivatives that can be screened for activity against a wide range of agricultural pests, including insects, fungi, and weeds. The synthesis of libraries of pyrimidine-based compounds is a common strategy in the discovery pipeline for new agrochemicals. The goal is to identify molecules with high efficacy against the target pest and low toxicity to the crop and non-target organisms.

Table of Mentioned Compounds

| Chemical Name | Type/Role |

| This compound | Core Synthetic Intermediate |

| Dasatinib | Tyrosine Kinase Inhibitor Drug |

| Methyl 2-(6-bromo-2-methylpyrimidin-4-ylamino)thiazole-5-formate | Dasatinib Intermediate |

| 4,6-dichloro-2-methylpyrimidine | Dasatinib Intermediate (Chloro-analog) |

| 5-bromo-2,4-dichloropyrimidine | Intermediate for Dasatinib Analogs |

| 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines | Investigational Anticancer Agents |

| 2-aminopyrimidine derivatives | Investigational EGFR Inhibitors |

| 2-amino-4-aryl-6-pyridopyrimidines | Investigational Anticancer Agents |

| Aminopyralid | Commercial Herbicide |

| Fluroxypyr | Commercial Herbicide |

| 1-(2-hydroxyethyl)piperazine | Reagent in Dasatinib Synthesis |

| Methyl 2-chlorothiazole-5-formate | Reagent in Dasatinib Synthesis |

Contributions to Materials Science and Specialty Chemicals

The unique properties conferred by the pyrimidine ring and its substituents make this compound a molecule of interest in the development of novel materials and high-performance chemicals. The presence of the bromine atom is particularly significant, as it can be replaced or used in coupling reactions to build larger, more complex structures.

While specific examples detailing the direct incorporation of this compound into polymers and coatings are not extensively documented in publicly available research, the functional groups present on the molecule suggest its potential as a monomer or modifying agent. Halogenated pyrimidines are recognized for their utility as ligands in the formation of metal-organic frameworks (MOFs), where the halogen atom can enhance properties such as luminescence. The amino group on the pyrimidine ring offers a reactive site for polymerization or for grafting the molecule onto existing polymer backbones. Modern polymerization techniques, such as ring-opening metathesis polymerization (ROMP), allow for the creation of highly functional polymers from a wide variety of monomers. 20.210.105 The general strategy often involves using functionalized building blocks to create materials with tailored properties, a role for which this compound is chemically suited.

The synthesis of complex organic dyes and pigments often relies on aromatic and heterocyclic precursors, particularly those containing nitro and halogen substituents. For instance, the historical synthesis of the vibrant pigment Tyrian Purple (6,6′-dibromoindigo) involves precursors like 4-bromo-2-nitrobenzaldehyde. mdpi.com The synthetic routes to such molecules underscore the importance of halogenated aromatic compounds as key intermediates. mdpi.com

Although direct application of this compound in commercial dyes is not prominent, its structure is analogous to intermediates used in dye synthesis. The bromo- and amino- groups are crucial functional handles that can be chemically transformed to create chromophoric systems, which are responsible for the absorption of light and the color of the dye. The pyrimidine core itself can be part of a larger conjugated system in a dye molecule, influencing its color and fastness properties.

Investigative Roles in Biochemical Pathway Modulation

The structural similarity of the aminopyrimidine core to endogenous nucleobases and cofactors makes its derivatives valuable tools for biochemical and medicinal chemistry research. These molecules can interact with biological targets such as enzymes and metabolic pathways, providing insights into their function and offering pathways to new therapeutic agents.

The pyrimidine scaffold is a cornerstone in the design of enzyme inhibitors due to its prevalence in biologically critical molecules like nucleotides. Researchers frequently synthesize and test various pyrimidine derivatives for their ability to inhibit specific enzymes involved in disease processes. The strategic placement of functional groups, such as halogens and amino groups, is critical for achieving potent and selective inhibition.

Derivatives of halogenated pyrimidines have shown significant potential as inhibitors for several classes of enzymes. For example, molecules derived from 4-Bromo-6-chloropyrimidine are key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. Other research has focused on developing pyrimidine-based compounds that can simultaneously inhibit multiple targets, such as the dual-target inhibitors of BRD4 and PLK1, which show promise in cancer therapy. nih.gov Fused pyrazolopyrimidine derivatives have also been designed and evaluated as potent and selective inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. vietnamjournal.ru

The table below summarizes findings from studies on various pyrimidine derivatives, illustrating the diverse applications of this class of compounds in enzyme inhibition research.

| Pyrimidine Derivative Class | Target Enzyme(s) | Therapeutic Area | Research Finding |

| Derivatives of 4-Bromo-6-chloropyrimidine | Kinases | Cancer | Serves as a key intermediate for synthesizing kinase inhibitors, using the bromine for further functionalization. |

| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | Cancer | Certain derivatives demonstrated significant dual inhibitory activity against both BRD4 and PLK1 enzymes. nih.gov |

| Fused 6-(hydroxymethyl)pyrazolopyrimidines | Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Developed as new, potent, and selective DPP-4 inhibitors with IC50 values comparable to existing drugs. vietnamjournal.ru |

| Derivatives of 4-Bromo-6-chloropyrimidine | Thymidylate Synthase | Cancer | Related compounds showed high inhibitory potential against human thymidylate synthase, a crucial enzyme for DNA synthesis. |

This table presents data on various pyrimidine derivatives to illustrate the scope of research in this area.

Thiamine (B1217682) (Vitamin B1) is an essential coenzyme for all living organisms, playing a critical role in carbon metabolism. nih.gov The thiamine molecule is composed of a thiazole (B1198619) ring linked to a pyrimidine moiety, specifically 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). nih.govnih.gov Many microorganisms, particularly in marine environments, cannot synthesize HMP themselves and must acquire it from their surroundings. nih.gov This makes the uptake and metabolism of the pyrimidine portion of thiamine a critical pathway for their survival.

Given that this compound shares the core 4-amino-2-methylpyrimidine structure with the natural thiamine precursor, it stands as a compound of significant interest for studying thiamine metabolism. Its structural analogy suggests it could act as a competitive inhibitor or antagonist for the enzymes and transport proteins involved in the thiamine biosynthesis and uptake pathway. For example, it could potentially compete with HMP for binding to transport systems like the ThiV transporter found in SAR11 clade bacteria. nih.gov The bromine atom provides a unique feature, acting as a structural probe that can alter binding affinity or serve as a heavy atom for crystallographic studies of these biological targets. Such studies can elucidate the specific mechanisms of thiamine transport and utilization in microbes. nih.govresearchgate.net

Vi. Advanced Characterization Methodologies for 4 Amino 6 Bromo 2 Methylpyrimidine and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the intricate details of molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. uobasrah.edu.iq For 4-Amino-6-bromo-2-methylpyrimidine, ¹H and ¹³C NMR provide fundamental information about the chemical environment of each proton and carbon atom, respectively. nih.gov The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum help to assign the protons on the pyrimidine (B1678525) ring and the methyl and amino groups. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization states.

A significant aspect of the chemistry of aminopyrimidines is the potential for tautomerism, where the amino group can exist in equilibrium with its imino form. acs.org NMR spectroscopy is a key tool for investigating this phenomenon. researchgate.netnih.gov The position of the tautomeric equilibrium can be influenced by factors such as solvent polarity, temperature, and pH. nih.govnih.gov In solution, rapid exchange between tautomers on the NMR timescale can lead to averaged signals. researchgate.net However, by using variable temperature NMR studies or by studying the molecule in different solvents, it may be possible to slow down the exchange rate and observe the individual tautomers. researchgate.netnih.gov Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can provide further structural confirmation by establishing connectivity between protons and carbons within the molecule. nih.gov For instance, an NOE (Nuclear Overhauser Effect) difference experiment can be used to distinguish between chemically inequivalent amino protons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Pyrimidine Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

| ¹H | ||

| Ring Protons | 6.0 - 9.0 | The exact chemical shift depends on the substituents on the pyrimidine ring. |

| Amino Protons | 5.0 - 8.0 | Can be broad due to exchange; chemical shift is solvent and concentration dependent. |

| Methyl Protons | 2.0 - 3.0 | Typically a singlet unless coupled to other protons. |

| ¹³C | ||

| Ring Carbons | 140 - 170 | Chemical shifts are sensitive to the nature of the attached substituents. |

| Methyl Carbon | 15 - 25 | Appears in the aliphatic region of the spectrum. |

Note: The data presented are general ranges for pyrimidine derivatives and the actual values for this compound may vary.

Infrared (IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. sfu.camsu.edu By analyzing the absorption of infrared radiation or the scattering of laser light, specific functional groups within the this compound molecule can be identified. ijera.com

The IR and Raman spectra of pyrimidine derivatives are characterized by a number of distinct bands corresponding to stretching and bending vibrations of the ring and its substituents. acs.orgijfans.org For example, the N-H stretching vibrations of the amino group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrimidine ring are observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring give rise to a series of bands in the 1400-1600 cm⁻¹ region. bohrium.com The C-Br stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹.

Both IR and Raman spectroscopy can be used to study tautomerism, as the vibrational frequencies of the amino and imino forms are different. ijfans.org FT-Raman spectroscopy is particularly useful for studying solid samples and aqueous solutions, as it is less susceptible to interference from water absorption bands. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Pyrimidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Scissoring | ~1600 | |

| Methyl (C-H) | Stretching | 2850 - 3000 |

| Bending | 1375 - 1450 | |

| Pyrimidine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Ring Breathing | ~1000 | |

| C-Br | Stretching | < 700 |

Note: These are approximate ranges and the exact frequencies can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight and elemental composition of a compound. lcms.cznih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to confirm the molecular formula of this compound. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. youtube.comnih.gov Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). youtube.com This results in two molecular ion peaks (M and M+2) of almost equal intensity, separated by two mass units. youtube.com This distinctive pattern provides unambiguous evidence for the presence of a single bromine atom in the molecule. The analysis of halogenated flame retardants by GC-HRMS is a common application of this technique. researchgate.netcanada.ca

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine ring. The position and intensity of these absorption maxima can be influenced by the substituents on the ring and the solvent. acs.org UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the different tautomers will have distinct electronic absorption spectra. nih.gov

Crystallographic Analysis

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. wikipedia.orgyoutube.com By irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths and angles. mdpi.com This provides a definitive confirmation of the molecular structure and can reveal subtle details about conformation and stereochemistry.

Furthermore, XRD analysis reveals how the molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the physical properties and biological activity of the compound. For instance, the amino group and the nitrogen atoms of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended supramolecular networks in the solid state.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state architecture of this compound and related molecules is significantly influenced by a complex network of non-covalent interactions. These interactions, particularly hydrogen bonds, dictate the crystal packing, which in turn affects physical properties such as solubility and melting point. Techniques like single-crystal X-ray diffraction are indispensable for elucidating these three-dimensional structures.

In substituted aminopyrimidines, hydrogen bonding patterns are a dominant feature. The amino group (-NH₂) acts as a hydrogen bond donor, while the pyrimidine ring's nitrogen atoms serve as acceptors. This typically results in the formation of robust intermolecular N-H···N hydrogen bonds. nih.govmdpi.com These interactions can link molecules into distinct motifs, such as centrosymmetric dimers or extended one-dimensional chains. nih.gov For instance, studies on analogous 2-aminopyrimidine (B69317) derivatives have revealed chains of fused rings formed by pairs of N-H···N bonds. nih.gov

π-π Stacking: Interactions between the aromatic pyrimidine rings of adjacent molecules. nih.gov

C-H···N/O Interactions: Weak hydrogen bonds where a carbon-hydrogen bond acts as the donor. nih.gov

Halogen Bonding (C-Br···N/O): The electrophilic region (σ-hole) on the bromine atom can interact with nucleophilic nitrogen or oxygen atoms.

C-Br···Br-C Interactions: These contacts, driven largely by dispersion forces, can also play a role in the molecular packing of brominated organic compounds. rsc.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. nih.govacs.orgresearchgate.net By mapping properties onto the molecular surface, it provides a detailed fingerprint of the interactions, highlighting the relative contributions of different bond types to the crystal packing.

The table below summarizes typical hydrogen bond parameters observed in related aminopyrimidine crystal structures, providing a reference for expected values in this compound.

| Donor-H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Motif Type | Reference |

| N-H···N | 2.997 - 3.261 | 2.13 - 2.50 | 145 - 171 | Dimer, Chain | nih.gov |

| N-H···O | 2.643 | 1.83 | 171 | Dimer | researchgate.net |

| O-H···N | 2.643 | 1.83 | 171 | Dimer | researchgate.net |

Table 1: Representative Hydrogen Bond Geometries in Aminopyrimidine Derivatives.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are fundamental for separating this compound from impurities, unreacted starting materials, and byproducts, as well as for monitoring its stability over time.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for tracking the formation of degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV spectrophotometer, as the pyrimidine ring possesses a strong chromophore.

Method development is critical to ensure accurate and reproducible results. Key parameters that require optimization include:

Mobile Phase Composition: The ratio of aqueous to organic solvent is adjusted to achieve optimal retention time and resolution from impurities.

Buffer pH: The pH of the mobile phase can affect the ionization state of the amino group and ring nitrogens, significantly altering the compound's retention behavior.

Column Temperature: Maintaining a constant column temperature enhances the reproducibility of retention times.

Solvent for Sample Preparation: The choice of solvent is crucial, as degradation can occur in certain aqueous media. researchgate.net Using a non-reactive organic solvent like methanol can improve sample stability. researchgate.net

The table below outlines a hypothetical HPLC method for the analysis of this compound, based on methods for similar structures. sielc.com

| Parameter | Condition | Purpose |

| Column | Primesep 100 (or equivalent C18), 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile / 0.05% Phosphoric Acid in Water (e.g., 45:55 v/v) | The organic modifier elutes the compound, while the acidic buffer controls ionization and improves peak shape. |

| Flow Rate | 1.0 mL/min | Ensures consistent elution and run times. |

| Detection | UV at 254 nm | The pyrimidine ring absorbs strongly at this wavelength, providing high sensitivity. |

| Injection Volume | 5 µL | A small volume prevents column overloading and peak distortion. |

| Column Temp. | 30 °C | Maintains reproducible retention times. |

Table 2: Exemplary HPLC Parameters for Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to identify volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities often include residual solvents from the synthesis and purification process or low-boiling point byproducts.

In GC-MS analysis, the sample is first vaporized and separated in the gas chromatograph based on the components' boiling points and interactions with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification.

GC-MS is particularly useful for detecting:

Residual Solvents: e.g., ethanol, isopropanol, toluene, or dimethylformamide (DMF) used during reaction or crystallization.

Unreacted Starting Materials: Such as more volatile precursors used in the synthesis.

Low-Molecular-Weight Byproducts: Products arising from side reactions like dehalogenation or decomposition.

| Potential Volatile Analyte | Rationale for Presence | Typical Analytical Approach |

| Ethanol | Common recrystallization solvent | Headspace GC-MS |

| Toluene | Common reaction solvent | GC-MS of a dissolved sample |

| 2-Amino-4,6-dichloropyrimidine | Potential precursor in synthesis | GC-MS (may require derivatization) |

| 4-Amino-2-methylpyrimidine | Product of a dehalogenation side-reaction | GC-MS |

Table 3: Potential Volatile Byproducts Identifiable by GC-MS.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. For this compound (C₅H₆BrN₃), this method provides experimental verification of its elemental composition, serving as a crucial checkpoint for purity and identity.

The most common method is combustion analysis, where a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The mass percentages of carbon, hydrogen, and nitrogen in the original sample are then calculated from this data. The percentage of bromine is typically determined by other methods or by difference.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the correct stoichiometry and high purity of the compound.

| Element | Molecular Formula | Theoretical Mass % | Found Mass % (Hypothetical) |

| Carbon (C) | C₅H₆BrN₃ | 31.95% | 31.89% |

| Hydrogen (H) | C₅H₆BrN₃ | 3.22% | 3.25% |

| Nitrogen (N) | C₅H₆BrN₃ | 22.35% | 22.31% |

| Bromine (Br) | C₅H₆BrN₃ | 42.49% | Not Determined |

Table 4: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound (MW: 188.03 g/mol ). cookechem.comchemicalbook.com

Vii. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecule's behavior. These methods solve the Schrödinger equation for the molecule, providing information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. elixirpublishers.com By applying DFT, typically with a hybrid functional like B3LYP and a basis set such as 6-311++G(d,p), a detailed optimization of the molecular geometry of 4-Amino-6-bromo-2-methylpyrimidine can be achieved. rsc.orgresearchgate.net This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

| Parameter | Description | Typical Predicted Value/Characteristic |

|---|---|---|

| C-N (ring) | Carbon-Nitrogen bond lengths within the pyrimidine (B1678525) ring. | ~1.33 - 1.38 Å |

| C-C (ring) | Carbon-Carbon bond length within the pyrimidine ring. | ~1.39 - 1.41 Å |

| C-Br | Bond length between the pyrimidine ring and the bromine atom. | ~1.88 - 1.92 Å |

| C-NH2 | Bond length between the pyrimidine ring and the amino group. | ~1.35 - 1.38 Å |

| Ring Angles | Internal bond angles of the pyrimidine ring. | ~115° - 125° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comwuxiapptec.com

For this compound, the HOMO is expected to have significant electron density localized on the electron-rich amino group and the pyrimidine ring nitrogens. This suggests these sites are susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the electron-deficient pyrimidine ring, particularly the carbon atoms, making them potential sites for nucleophilic attack. semanticscholar.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. irjweb.commdpi.com A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

| Parameter | Definition | Implication for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). Higher energy suggests stronger donation. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). Lower energy suggests stronger acceptance. |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO. | Predicts chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A large gap corresponds to a "hard" molecule. irjweb.com |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group to attract electrons. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de This method allows for the investigation of intramolecular charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.nettaylorandfrancis.com

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|---|---|

| LP(1) N(amino) | π(C4-C5) | n → π | High | Delocalization of the amino lone pair into the pyrimidine ring, indicating strong resonance. |

| π(C5-C6) | π(N1-C2) | π → π | Moderate | Intra-ring charge transfer contributing to aromatic stability. |

| LP(1) N(ring) | σ(C-Br) | n → σ | Low | Weak interaction showing influence of ring nitrogen on the C-Br bond. |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking simulations place this compound into the binding site of a target protein to predict its binding conformation and affinity. nih.gov The process involves sampling a large number of possible orientations and conformations of the ligand within the protein's active site and then scoring them based on a force field that estimates the binding energy.

The binding mode describes the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens can act as hydrogen bond acceptors. The methyl group can form hydrophobic interactions, and the bromine atom can participate in halogen bonding. The predicted binding affinity (often expressed as a docking score or estimated inhibition constant, Ki) provides a measure of how strongly the ligand binds to the protein. nih.gov

By performing docking studies against a panel of known protein targets, researchers can identify which proteins are most likely to be modulated by this compound. This helps in identifying potential molecular targets and the biological pathways they are involved in. For instance, structurally similar aminopyridine derivatives have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.gov Docking this compound into the iNOS active site could reveal if it has the potential to act as an inhibitor by predicting its binding interactions with key residues. This computational screening can guide further experimental validation and help elucidate the compound's potential therapeutic applications.

| Potential Protein Target | Biological Pathway | Predicted Interactions with this compound |

|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Inflammation | H-bond from amino group to Asp residue; H-bond to pyrimidine N from backbone amide; Halogen bond from Br to carbonyl oxygen. |

| Cyclin-Dependent Kinases (CDKs) | Cell Cycle Regulation | H-bond interactions with hinge region residues, mimicking the adenine (B156593) binding of ATP. |

| Tyrosine Kinases | Signal Transduction | H-bonds with the kinase hinge region; hydrophobic interactions involving the methyl group. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed information on the conformational flexibility of a ligand, like a pyrimidine derivative, and its dynamic interactions when bound to a biological target, such as a protein receptor.

MD simulations can reveal the stability of a ligand within a receptor's binding pocket. For instance, simulations of pyrimidine derivatives bound to targets like the epidermal growth factor receptor (EGFR) or cyclooxygenase-1 (COX-1) have been used to analyze the dynamic nature and stability of the ligand-protein complex. Parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual amino acid residues, and protein-ligand contact analysis are calculated from the simulation trajectory to assess the stability and key interactions over time.

In a study on pyrimidine derivatives as potential G-quadruplex ligands, MD simulations showed that the binding of the ligands increased the number of hydrogen bonds and the RMSD values, suggesting stronger binding and increased structural dynamics. Similarly, simulations of pyrido[2,3-d]pyrimidine (B1209978) derivatives with human thymidylate synthase (hTS) were performed for 1000 nanoseconds to validate the efficacy of designed molecules and understand their interactions with catalytic amino acids. These simulations can confirm that a ligand stabilizes a particular conformation of the target protein, which is essential for its inhibitory action.

Viii. Environmental Fate and Impact Research

Degradation Pathways and Mechanisms in Environmental Matrices

The persistence of 4-Amino-6-bromo-2-methylpyrimidine in the environment is largely dictated by its susceptibility to breakdown through chemical and physical processes. Hydrolysis and photolysis are two of the primary abiotic degradation pathways that influence the environmental half-life of this compound.

Hydrolytic Stability under Varying pH Conditions

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for many organic compounds in aquatic environments. The rate of this process is often dependent on the pH of the water. For pyrimidine (B1678525) derivatives, hydrolysis can be a key factor in their environmental persistence. nih.gov